molecular formula C9H6Cl2F2O3 B1410887 2,3-Dichloro-5-(difluoromethoxy)phenylacetic acid CAS No. 1803832-89-4

2,3-Dichloro-5-(difluoromethoxy)phenylacetic acid

Cat. No.: B1410887
CAS No.: 1803832-89-4
M. Wt: 271.04 g/mol
InChI Key: WAPCNFRQBLURIW-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(difluoromethoxy)phenylacetic acid is a halogenated phenylacetic acid derivative characterized by chlorine substituents at positions 2 and 3 of the aromatic ring and a difluoromethoxy (-OCF₂H) group at position 5. For example, phenylacetic acid derivatives isolated from Bacillus megaterium exhibited antimicrobial activity against plant pathogens (MICs ranging from 15.6–125 µg/mL) . The introduction of halogen (Cl, F) and fluorinated alkoxy groups (e.g., -OCF₃, -OCF₂H) is known to enhance lipophilicity, metabolic stability, and target binding in analogous compounds .

Properties

IUPAC Name

2-[2,3-dichloro-5-(difluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c10-6-3-5(16-9(12)13)1-4(8(6)11)2-7(14)15/h1,3,9H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPCNFRQBLURIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the difluoromethoxy group can be introduced using difluoromethyl ethers under basic conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-5-(difluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

2,3-Dichloro-5-(difluoromethoxy)phenylacetic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with desired properties.

Biology

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties: Studies indicate that it exhibits activity against various pathogens.
  • Anti-inflammatory Effects: Research has shown that it can modulate inflammatory responses by inhibiting specific pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development. It is particularly relevant in designing new therapeutic agents targeting specific diseases due to its ability to interact with biological molecules such as enzymes and receptors.

Industry

In industrial applications, 2,3-Dichloro-5-(difluoromethoxy)phenylacetic acid is utilized in the production of agrochemicals and specialty chemicals. Its properties make it suitable for developing pesticides and herbicides with enhanced efficacy.

Activity TypeEffect ObservedReference
Anti-inflammatoryReduced IL-1β production
AntitumorInhibited cancer cell growth
Enzyme InhibitionModulation of PDE4 activity

Case Study 1: Anti-inflammatory Effects

A study investigated the role of 2,3-Dichloro-5-(difluoromethoxy)phenylacetic acid in modulating inflammation through NLRP3 inhibition. Results indicated a significant reduction in inflammatory markers in treated macrophages compared to controls, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 2: Antitumor Activity

Research has shown that this compound inhibits the growth of specific cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Antimicrobial Activity

  • Phenylacetic acid derivatives : In Bacillus megaterium extracts, phenylacetic acid (unsubstituted) showed MICs of 62.5 µg/mL against Agrobacterium tumefaciens T-37 and 15.6 µg/mL against Ralstonia solanacearum RS-2 . Halogenation likely enhances potency; for instance, β-sitosterol (a structurally distinct compound) achieved an MIC of 15.6 µg/mL against RS-2 due to its planar sterol structure .
  • Fluorinated analogs : The trifluoromethoxy group in 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid may improve membrane permeability compared to the difluoromethoxy variant, though this requires empirical validation .

Metabolic and Stability Profiles

  • Trifluoromethoxy (-OCF₃) vs. Difluoromethoxy (-OCF₂H) : The trifluoromethoxy group offers greater electronegativity and resistance to enzymatic degradation, whereas difluoromethoxy provides a balance between stability and synthetic accessibility .

Biological Activity

2,3-Dichloro-5-(difluoromethoxy)phenylacetic acid is a compound of significant interest in pharmacological and biochemical research due to its potential biological activities. This article discusses the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure:

  • IUPAC Name: 2,3-Dichloro-5-(difluoromethoxy)phenylacetic acid
  • Molecular Formula: C10H8Cl2F2O3
  • Molecular Weight: 293.08 g/mol

The biological activity of 2,3-Dichloro-5-(difluoromethoxy)phenylacetic acid is primarily attributed to its interaction with various biological molecules, including enzymes and receptors. The compound is believed to modulate specific signaling pathways, influencing cellular processes such as inflammation and apoptosis.

  • Inflammatory Response Modulation:
    • The compound may act as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in the activation of inflammatory responses. Inhibition of this pathway can lead to reduced levels of pro-inflammatory cytokines such as IL-1β and IL-18 .
  • Antitumor Activity:
    • Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines. It appears to interfere with key signaling pathways involved in tumor growth and metastasis .

Biological Activity Data

Activity TypeEffect ObservedReference
Anti-inflammatoryReduced IL-1β production
AntitumorInhibited cancer cell growth
Enzyme InhibitionModulation of PDE4 activity

Case Study 1: Anti-inflammatory Effects

A study investigated the role of 2,3-Dichloro-5-(difluoromethoxy)phenylacetic acid in modulating inflammation through NLRP3 inhibition. Results indicated a significant reduction in inflammatory markers in treated macrophages compared to controls. This suggests potential therapeutic applications in inflammatory diseases.

Case Study 2: Antitumor Activity

In vitro assays demonstrated that 2,3-Dichloro-5-(difluoromethoxy)phenylacetic acid effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancer models. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21, indicating its role in cell cycle arrest.

Research Findings

Recent research has focused on the therapeutic potential of 2,3-Dichloro-5-(difluoromethoxy)phenylacetic acid across various fields:

  • Pharmacological Applications: Ongoing studies aim to explore its use as a precursor for new anti-inflammatory and anticancer drugs.
  • Toxicological Assessments: Safety profiles are being evaluated to determine any adverse effects associated with prolonged exposure or high doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dichloro-5-(difluoromethoxy)phenylacetic acid
Reactant of Route 2
2,3-Dichloro-5-(difluoromethoxy)phenylacetic acid

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